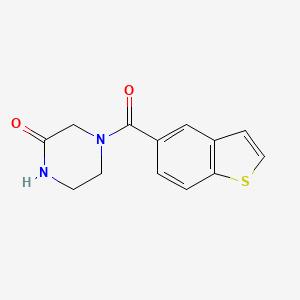![molecular formula C20H30N2O B4883811 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DIPP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, improve neuronal survival, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of specificity for certain cellular targets.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, including its potential therapeutic applications in other fields of medicine, its optimization for clinical use, and its development as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and its potential off-target effects. Finally, research is needed to identify new compounds that are structurally similar to 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and may have similar or improved therapeutic properties.
Synthesemethoden
The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-diisopropylphenol with propargyl bromide to form 3-(2,6-diisopropylphenoxy)propyne. This compound is then reacted with hydrazine hydrate to form 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been optimized to increase yield and purity, making it more suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-13(2)17-9-7-10-18(14(3)4)20(17)23-12-8-11-19-15(5)21-22-16(19)6/h7,9-10,13-14H,8,11-12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZSHOSIXXQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)



![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)